(E)-N-(2-cyanoethyl)-N-(2-methoxyethyl)-2-phenylethenesulfonamide
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Description
(E)-N-(2-cyanoethyl)-N-(2-methoxyethyl)-2-phenylethenesulfonamide is an organic compound that belongs to the class of sulfonamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-cyanoethyl)-N-(2-methoxyethyl)-2-phenylethenesulfonamide typically involves a multi-step process:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-phenylethenesulfonyl chloride, 2-cyanoethylamine, and 2-methoxyethylamine.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out in an organic solvent, such as dichloromethane or tetrahydrofuran, at temperatures ranging from 0°C to room temperature. The reaction times can vary from a few hours to overnight, depending on the reactivity of the starting materials and intermediates.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow
Properties
IUPAC Name |
(E)-N-(2-cyanoethyl)-N-(2-methoxyethyl)-2-phenylethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c1-19-12-11-16(10-5-9-15)20(17,18)13-8-14-6-3-2-4-7-14/h2-4,6-8,13H,5,10-12H2,1H3/b13-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDDNIGQASVWSIA-MDWZMJQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCC#N)S(=O)(=O)C=CC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCN(CCC#N)S(=O)(=O)/C=C/C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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